molecular formula C6H10F3NO2 B15274648 Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate

Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate

Cat. No.: B15274648
M. Wt: 185.14 g/mol
InChI Key: QTADNITZHKXBAB-UHFFFAOYSA-N
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Description

Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate (CAS: 1384430-82-3) is a fluorinated organic compound with the molecular formula C₆H₁₀F₃NO₂ (free base) or C₆H₁₀F₃NO₂·HCl (hydrochloride salt). Its structure comprises an acetate ester backbone substituted with a 3,3,3-trifluoropropylamine group (SMILES: COC(=O)CNCCC(F)(F)F). The trifluoropropyl moiety introduces significant lipophilicity and metabolic stability, making the compound valuable in pharmaceutical and agrochemical research.

The hydrochloride salt form is commercially available (e.g., from EOS Med Chem) and is used as an intermediate in synthesizing bioactive molecules, though specific therapeutic applications remain under investigation. Its stability and solubility in polar solvents are enhanced by the hydrochloride counterion.

Properties

Molecular Formula

C6H10F3NO2

Molecular Weight

185.14 g/mol

IUPAC Name

methyl 2-(3,3,3-trifluoropropylamino)acetate

InChI

InChI=1S/C6H10F3NO2/c1-12-5(11)4-10-3-2-6(7,8)9/h10H,2-4H2,1H3

InChI Key

QTADNITZHKXBAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNCCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate typically involves the reaction of methyl chloroacetate with 3,3,3-trifluoropropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is continuously monitored for temperature, pH, and reactant concentrations to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoropropyl group.

Mechanism of Action

The mechanism of action of Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to reach its target sites within cells and exert its effects by modulating enzyme activity or receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared to other trifluoropropyl-containing derivatives and amino-acetate esters to highlight differences in reactivity, bioavailability, and applications.

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Functional Groups Key Properties Applications
Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate C₆H₁₀F₃NO₂ Ester, amine, trifluoropropyl High lipophilicity; HCl salt improves solubility Pharmaceutical intermediate
3,3,3-Trifluoropropyl 2-(4-hydroxy-3-methoxyphenyl)acetate (4h) C₁₂H₁₂F₃O₄ Ester, phenol, methoxy, trifluoropropyl LogP: ~2.8; 79.2% synthesis yield Sedative/hypnotic agent research
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate C₁₀H₁₂FNO₂ Ester, benzylamine, fluorophenyl Moderate polarity; fluorophenyl enhances stability Drug discovery intermediate
2-(3,3,3-Trifluoropropyl)benzenesulfonamide (CGA-159902) C₉H₉F₃N₂O₂S Sulfonamide, trifluoropropyl Acidic (pKa ~3.5); hydrolytically stable Herbicide metabolite
Dichloromethyl-3,3,3-trifluoropropyl silane C₄H₇Cl₂F₃Si Silane, trifluoropropyl, dichloromethyl High thermal stability; hydrophobic Materials science

Reactivity and Stability

  • This compound: The ester group is susceptible to hydrolysis under acidic or basic conditions, similar to prosulfuron derivatives. The trifluoropropyl group reduces electron density at the amine, slowing nucleophilic reactions.
  • CGA-159902 : As a sulfonamide, it exhibits greater acidity and resistance to enzymatic degradation compared to ester-containing analogues.
  • Compound 4h: The phenolic hydroxyl group increases hydrogen-bonding capacity, improving water solubility relative to the parent compound.

Research Findings and Industrial Relevance

Degradation Pathways

  • Under acidic conditions, trifluoropropyl-containing esters (e.g., prosulfuron) undergo bridge cleavage to yield sulfonamides (e.g., CGA-159902) and triazine derivatives, highlighting environmental persistence.

Commercial Availability

  • This compound hydrochloride is marketed by suppliers like EOS Med Chem, with bulk pricing available for pharmaceutical R&D.

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